molecular formula C9H11BrClNO B13154688 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

Cat. No.: B13154688
M. Wt: 264.54 g/mol
InChI Key: QOHJANXHKRSHGL-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrClNO It is a derivative of propanol, featuring an amino group, a bromo group, and a chloro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol can be achieved through several steps:

    Starting Material: The synthesis begins with 4-bromo-3-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is reacted with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to form the corresponding amine.

    Hydroxylation: Finally, the amine is hydroxylated to introduce the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromo or chloro groups.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-one.

    Reduction: Formation of 3-Amino-1-(4-chlorophenyl)propan-1-ol or 3-Amino-1-(4-bromophenyl)propan-1-ol.

    Substitution: Formation of 3-Amino-1-(4-substituted-phenyl)propan-1-ol.

Scientific Research Applications

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro groups can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-chlorophenyl)propan-1-ol: Lacks the bromo group, which may affect its reactivity and interactions.

    3-Amino-1-(4-bromophenyl)propan-1-ol: Lacks the chloro group, which may influence its chemical properties.

    3-Amino-1-(4-fluorophenyl)propan-1-ol: Contains a fluorine atom instead of bromine or chlorine, leading to different electronic effects.

Uniqueness

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol is unique due to the presence of both bromo and chloro groups on the phenyl ring. This dual halogenation can enhance its reactivity and provide distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

3-amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

QOHJANXHKRSHGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCN)O)Cl)Br

Origin of Product

United States

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